Ethyl isopropyl sulfide
CAS No.: 5145-99-3
Cat. No.: VC2488708
Molecular Formula: C5H12S
Molecular Weight: 104.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5145-99-3 |
---|---|
Molecular Formula | C5H12S |
Molecular Weight | 104.22 g/mol |
IUPAC Name | 2-ethylsulfanylpropane |
Standard InChI | InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3 |
Standard InChI Key | NZUQQADVSXWVNW-UHFFFAOYSA-N |
SMILES | CCSC(C)C |
Canonical SMILES | CCSC(C)C |
Boiling Point | 107.5 °C |
Melting Point | -122.2 °C |
Introduction
Chemical Structure and Properties
Chemical Identifiers
Ethyl isopropyl sulfide is characterized by the following identifiers:
Identifier | Value |
---|---|
CAS Number | 5145-99-3 |
Chemical Formula | C₅H₁₂S |
Average Molecular Weight | 104.214 g/mol |
Monoisotopic Molecular Weight | 104.065971074 g/mol |
IUPAC Name | 2-(ethylsulfanyl)propane |
InChI | InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3 |
InChI Key | NZUQQADVSXWVNW-UHFFFAOYSA-N |
SMILES | CCSC(C)C |
MDL Number | MFCD00039908 |
PubChem CID | 21228 |
Synonyms
Ethyl isopropyl sulfide is known by several alternative names:
-
2-(Ethylsulfanyl)propane
-
2-(Ethylthio)propane
-
2-Ethylsulfanylpropane
-
2-Methyl-3-thiapentane
-
3-thiapentane,2-methyl-
-
4-methyl-3-thiapentane
-
C₂H₅S(iso-C₃H₇)
-
Ethylisopropylsulphide
-
Isopropyl ethyl sulfide
-
NSC 163314
-
Propane, 2-(ethylthio)-
Physical Properties
Ethyl isopropyl sulfide exhibits the following physical properties:
Property | Value |
---|---|
Physical State at 20°C | Liquid |
Color | Colorless to almost colorless clear liquid |
Boiling Point | 103°C |
Melting Point | -122.19°C |
Flash Point | 5°C |
Specific Gravity (20/20) | 0.83 |
Refractive Index | 1.4390-1.4430 |
LogP | 2.300 (estimated) |
Classification
Chemical Classification
Ethyl isopropyl sulfide belongs to the following hierarchical chemical classification:
-
Kingdom: Organic compounds
-
Super Class: Organosulfur compounds
-
Class: Thioethers
-
Sub Class: Dialkylthioethers
-
Direct Parent: Dialkylthioethers
Synthesis Methods
Laboratory Synthesis
A documented method for synthesizing ethyl isopropyl sulfide involves the reaction of ethanethiol with 2-bromopropane. The detailed synthesis procedure is as follows:
-
Under a nitrogen atmosphere, 62.13 g (1.00 mol) of ethanethiol and 1.89 g (0.05 mol) of sodium borohydride are added to a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser.
-
The mixture is cooled to 5°C using an ice bath, and 346.67 g (1.30 mol) of a 15 wt% sodium hydroxide aqueous solution is added to prepare an aqueous solution of ethanethiol sodium salt.
-
In a separate 1000 mL four-necked flask equipped with a stirrer, thermometer, and condenser, under nitrogen atmosphere, 135.29 g (1.10 mol) of 2-bromopropane and 32.24 g of 50 wt% tetrabutylammonium bromide aqueous solution (0.05 mol) are added.
-
This mixture is heated to 50°C using a hot water bath, and the ethanethiol sodium salt solution is added dropwise over 1 hour.
-
The reaction is maintained at temperature for 2 hours and then separated to obtain the upper organic layer containing ethyl isopropyl sulfide.
The yield of ethyl isopropyl sulfide using this method is reported to be 100% with respect to ethanethiol, with a purity of 99.6% as determined by gas chromatography analysis .
Conversion to Ethyl Isopropyl Sulfone
Ethyl isopropyl sulfide can be further oxidized to ethyl isopropyl sulfone using various methods:
Using Sodium Tungstate and Hydrogen Peroxide
-
104.2 g (1.00 mol) of ethyl isopropyl sulfide is combined with sodium tungstate dihydrate and 52 g sulfuric acid aqueous solution.
-
The mixture is heated to 50°C using a hot water bath, followed by addition of 194.0 g (2.00 mol) of 35 wt% hydrogen peroxide water.
-
The temperature is increased to 60°C, and the mixture is stirred for 2 hours.
-
After the reaction, 7.19 g of sodium sulfite and 30.7 g of a 30% by weight aqueous sodium hydroxide solution are added, and the mixture is separated to remove the aqueous layer.
-
The organic layer is subjected to simple distillation to obtain ethyl isopropyl sulfone with a yield of 90% and purity of 99.9% by gas chromatography analysis, with a water content of 0.03% by weight by Karl Fischer analysis .
Using Acetic Acid and Hydrogen Peroxide
An alternative method involves:
-
Combining 104.2 g (1.00 mol) of ethyl isopropyl sulfide with 400 g of acetic acid and heating to 50°C.
-
Adding 194.0 g (2.00 mol) of 35% aqueous hydrogen peroxide and stirring at 25°C for
48 hours followed by 100°C for 4 hours. -
Simple distillation yields ethyl isopropyl sulfone with 80% yield and 97.8% purity, with a water content of 0.51% by weight .
Applications
Analytical Chemistry Applications
Ethyl isopropyl sulfide has found specific applications in analytical chemistry:
Internal Standard for Sulfur Compound Analysis
Ethyl isopropyl sulfide is utilized as an internal standard in the analysis of volatile sulfur compounds:
-
It is used in purge and trap techniques coupled with gas chromatography for analyzing sulfur compounds in beer.
-
When analyzing beer samples, 2 µL of isopropyl sulfide (200,000 ng/mL) is added automatically by analytical equipment as an internal standard during the sample preparation process .
Solid Phase Microextraction Analysis
In solid phase microextraction (SPME) analysis:
-
Ethyl isopropyl sulfide (EIS) is particularly suitable as an internal standard for dimethyl disulfide (DMDS), methyl thioacetate (MeSOAc), and ethyl thioacetate (EtSOAc).
-
Research has shown that the ratio of analyte to ethyl isopropyl sulfide becomes more stable when ethanol concentration in the sample matrix exceeds 2%, making it valuable for analyzing alcoholic beverages .
Research Applications
Due to its structure and properties as a dialkylthioether, ethyl isopropyl sulfide is utilized in chemical research for studying:
-
Sulfur-containing compounds and their reactivity
-
Adsorption behaviors of volatile organosulfur compounds
-
Matrix effects in analytical chemistry, particularly in relation to ethanol concentration
Hazard Category | Classification |
---|---|
Signal Word | Danger |
Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H225: Highly flammable liquid and vapor. |
Precautionary Statements
The following precautionary measures are recommended when handling ethyl isopropyl sulfide:
Type | Statements |
---|---|
Prevention | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. |
Response | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |
Storage | P403+P235: Store in a well-ventilated place. Keep cool. |
Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Transport Information
For transportation purposes, ethyl isopropyl sulfide is classified as follows:
Parameter | Classification |
---|---|
UN Number | UN1993 |
Class | 3 (Flammable liquids) |
Packing Group | II |
H.S. Code | 2930.90-900 |
Research Findings
Adsorption Studies
Research on the adsorption of volatile sulfur compounds on solid phase microextraction (SPME) fiber coatings has revealed:
-
The adsorption of ethyl isopropyl sulfide is significantly affected by ethanol concentration, with a stark decrease in detectability with the addition of ethanol, especially between 0.0 and 0.5% v/v.
-
When used as an internal standard in SPME analysis, the ratio of analyte to ethyl isopropyl sulfide becomes more stable when the ethanol concentration exceeds 2%.
-
On different SPME fiber coatings (Carboxen-PDMS, DVB-Carboxen-PDMS, and DVB-PDMS), ethyl isopropyl sulfide shows similar adsorption behavior to compounds like dimethyl disulfide, methyl thioacetate, and ethyl thioacetate.
-
This similarity in behavior makes ethyl isopropyl sulfide an ideal internal standard for these specific compounds in analytical applications .
Analysis in Wine and Beer
Studies investigating the effect of ethanol on the adsorption of volatile sulfur compounds have implications for analysis in alcoholic beverages:
-
When analyzing sulfur compounds in wine, ethyl isopropyl sulfide has been determined to be the best internal standard for dimethyl disulfide, methyl thioacetate, and ethyl thioacetate.
-
In beer analysis, ethyl isopropyl sulfide serves as an effective internal standard in purge and trap methods coupled with gas chromatography using a sulfur chemiluminescence detector (SCD).
-
The quantification levels and analytical performance metrics for ethyl isopropyl sulfide when used as an internal standard in beer analysis are as follows:
Analytical Parameter | Value |
---|---|
Repeatability (%RSD) | 1.1% (n=9) |
Recovery (at 4 ng/mL) | 75% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume